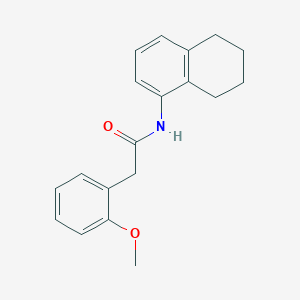
N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide
Übersicht
Beschreibung
N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of acrylamides, which are widely used in the synthesis of polymers, plastics, and other industrial products. In recent years, researchers have focused on the potential applications of N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide in the field of medicine, specifically in cancer research.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been studied for its potential as a corrosion inhibitor. Research demonstrates that certain acrylamide derivatives are effective in inhibiting corrosion of metals like copper in acidic environments, showing promise in industrial applications where corrosion resistance is crucial (Abu-Rayyan et al., 2022).
Biomedical Research
Studies have examined acrylamide derivatives for their biomedical applications, especially in the context of their interaction with biological molecules like nucleic acids. Such research has implications for understanding the molecular mechanisms of diseases and developing therapeutic strategies (Tanış et al., 2019).
Drug Delivery Systems
Acrylamide derivatives, including N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide, are being explored for their use in drug delivery systems. These compounds have been utilized to create responsive polymers that can release drugs in specific environmental conditions, offering a path toward more effective and targeted drug therapies (Convertine et al., 2004).
Hydrogel Applications
Acrylamide-based hydrogels have been developed for various applications, including medical and environmental. These hydrogels can be modified for specific purposes, such as creating bioconjugate microspheres or composite microspheres with hydrophobic domains, demonstrating the versatility of acrylamide derivatives in material science (Kawaguchi et al., 1996).
Chemical Sensing
N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide derivatives have been used to develop colorimetric sensors for detecting ions like fluoride. This indicates their potential use in environmental monitoring and analytical chemistry for detecting and measuring specific chemical compounds (Sedghi et al., 2019).
Polymerization and Material Properties
The compound has been investigated in the context of polymerization, looking at how different derivatives behave under various conditions. This research is crucial for understanding how to manipulate these compounds to create materials with desired properties for industrial and technological applications (Huang et al., 2019).
Eigenschaften
IUPAC Name |
(E)-N-(2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12-5-2-3-8-15(12)17-16(19)10-9-13-6-4-7-14(11-13)18(20)21/h2-11H,1H3,(H,17,19)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMFFBVIGPAQHW-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)
![2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)
![2-phenyl-N'-{[5-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}acetohydrazide](/img/structure/B5720030.png)

![N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5720044.png)

![2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5720051.png)



![N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide](/img/structure/B5720083.png)

![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)